4-Fluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)piperidine
Description
4-Fluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine (CAS RN: 852227-96-4) is a boronate ester-containing heterocyclic compound with a piperidine core. Its structure features:
- A para-substituted phenyl group bearing the pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl).
- A 4-fluoro substituent on the piperidine ring.
- Molecular formula: C₁₇H₂₆BFNO₂.
- Molecular weight: 287.20 g/mol.
- Physical properties: Melting point of 87°C, purity ≥97% .
This compound is widely used as a Suzuki-Miyaura cross-coupling reagent in organic synthesis, enabling the formation of carbon-carbon bonds in pharmaceuticals and materials science .
Properties
IUPAC Name |
4-fluoro-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BFNO2/c1-16(2)17(3,4)22-18(21-16)13-5-7-15(8-6-13)20-11-9-14(19)10-12-20/h5-8,14H,9-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKVGVMPEEAEFES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3CCC(CC3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801136682 | |
| Record name | Piperidine, 4-fluoro-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801136682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2304634-25-9 | |
| Record name | Piperidine, 4-fluoro-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2304634-25-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperidine, 4-fluoro-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801136682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4-Fluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine typically involves a two-step substitution reaction. The first step involves the formation of an intermediate compound, which is then subjected to further reaction conditions to yield the final product. The reaction conditions often include the use of specific solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
4-Fluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Coupling Reactions: The boronic acid moiety allows the compound to engage in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Research
The compound has been investigated for its role as an intermediate in the synthesis of potential anticancer agents. For instance, it is associated with the development of inhibitors targeting specific kinases involved in cancer progression. The boron-containing moiety enhances the compound's stability and bioavailability, making it a candidate for further drug development .
Neuropharmacology
Research indicates that piperidine derivatives exhibit neuroprotective properties. This compound's structural features may contribute to its efficacy in treating neurological disorders by modulating neurotransmitter systems or acting on specific receptor sites .
Material Science
Polymer Chemistry
The incorporation of boron-containing compounds in polymer matrices has been explored for creating advanced materials with enhanced mechanical properties and thermal stability. The unique dioxaborolane group can facilitate the formation of cross-linked networks in polymers, which improves their performance in various applications .
Sensors and Catalysts
Due to its electronic properties, this compound can serve as a precursor for sensors that detect environmental pollutants or biological markers. Its ability to form stable complexes with metals also positions it as a potential catalyst in organic synthesis reactions .
Biochemistry
Bioconjugation Techniques
The presence of a reactive boron atom allows for bioconjugation applications where the compound can be attached to biomolecules for imaging or therapeutic purposes. This application is particularly relevant in developing targeted drug delivery systems .
Enzyme Inhibition Studies
Studies have shown that compounds similar to 4-Fluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)piperidine can inhibit specific enzymes involved in metabolic pathways. This property is crucial for designing inhibitors that can modulate biochemical processes related to diseases .
Case Study 1: Development of Anticancer Agents
In a recent study focusing on the synthesis of kinase inhibitors, this compound was utilized as a key intermediate. The resulting compounds demonstrated significant inhibitory activity against cancer cell lines .
Case Study 2: Polymer Applications
Research conducted on polymer composites incorporating boron derivatives highlighted the improved thermal stability and mechanical strength of materials when modified with this compound. These findings suggest potential applications in aerospace and automotive industries where material performance is critical .
Case Study 3: Neuroprotective Effects
Investigations into the neuropharmacological effects of piperidine derivatives revealed that compounds similar to this one could protect neuronal cells from oxidative stress. This opens avenues for developing therapies for neurodegenerative diseases such as Alzheimer's .
Mechanism of Action
The mechanism by which 4-Fluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine exerts its effects involves its ability to form stable complexes with other molecules. The boronic acid moiety can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is particularly useful in the design of enzyme inhibitors and other bioactive compounds. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable tool in various chemical and biological applications .
Comparison with Similar Compounds
Structural Modifications and Key Differences
The following table highlights structural analogs and their distinguishing features:
Reactivity and Stability
- Target Compound : The para-substituted boronate ester exhibits high reactivity in Suzuki-Miyaura couplings due to optimal electronic and steric environments. The fluorine atom may enhance electron-deficient character, improving oxidative stability .
- Hydrochloride Salt Analog (Compound 22) : The ionic form increases water solubility but may limit compatibility with anhydrous reaction conditions .
- Trimethylsilyl-Modified Analogs : Bulky substituents (e.g., in 2ab) reduce reaction yields due to steric hindrance during cross-coupling .
Biological Activity
4-Fluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)piperidine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H25BFNO2
- Molecular Weight : 305.2 g/mol
- CAS Number : 2304634-25-9
Pharmacological Effects
- Antioxidant Properties : Experimental assays have demonstrated that compounds similar to this compound exhibit significant antioxidant activity. This is measured through ORAC (Oxygen Radical Absorbance Capacity) assays which indicate the compound's ability to scavenge free radicals .
- Anti-inflammatory Effects : In vitro studies have shown that this compound can reduce pro-inflammatory responses in microglial cells when stimulated with lipopolysaccharides (LPS), suggesting its potential use in treating neuroinflammatory conditions .
- Inhibition of Kinases : The compound has been identified as a potent inhibitor of DYRK1A with nanomolar-level inhibitory activity confirmed through enzymatic assays. This inhibition is crucial for the modulation of various signaling pathways involved in cell proliferation and differentiation .
Study 1: DYRK1A Inhibition and Neuroprotection
A study investigated the effects of this compound on neuronal cells subjected to oxidative stress. The results indicated that the compound significantly protected against cell death and reduced markers of oxidative damage.
Study 2: Anti-inflammatory Activity in Microglial Cells
Data Tables
| Biological Activity | Assay Type | Result |
|---|---|---|
| Antioxidant Activity | ORAC Assay | Significant scavenging |
| Anti-inflammatory Activity | Cytokine Release Assay | Reduced TNF-alpha levels |
| DYRK1A Inhibition | Enzymatic Assay | Nanomolar IC50 |
Q & A
Basic Question: What are the optimal synthetic routes for preparing 4-fluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine?
Methodological Answer:
The compound is typically synthesized via Suzuki-Miyaura cross-coupling, leveraging its boronate ester moiety. A common approach involves coupling a fluorinated piperidine-containing aryl halide with a pinacol boronate precursor. For example, intermediates like 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde can be reacted with fluorinated piperidine derivatives under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixed solvent system (THF/H₂O) at 60–80°C . Yields vary (27–65%) depending on the halide precursor (chloro vs. bromo), with bromo derivatives generally providing higher efficiency .
Advanced Question: How can researchers address discrepancies in reported yields for Suzuki-Miyaura reactions involving this compound?
Methodological Answer:
Yield variations often arise from differences in catalytic systems, halide reactivity, or steric/electronic effects of substituents. For instance, aryl bromides (e.g., 4-bromophenyl derivatives) typically yield higher conversions (65%) compared to chlorides (32%) due to faster oxidative addition . To troubleshoot:
- Optimize catalyst loading (e.g., 2–5 mol% Pd).
- Use additives like K₂CO₃ or CsF to enhance boronate activation.
- Monitor reaction progress via TLC or NMR to identify side products (e.g., protodeboronation) .
Basic Question: What purification strategies are effective for isolating this boronate ester?
Methodological Answer:
Column chromatography using hexanes/EtOAc (2:1) with 0.25% triethylamine (Et₃N) is widely employed to suppress boronate decomposition . Silica gel pre-treated with Et₃N improves recovery by neutralizing acidic sites. For scale-up, recrystallization from ethanol/water mixtures (80:20) can achieve >95% purity .
Advanced Question: How does the fluorine substituent influence the compound’s stability during purification?
Methodological Answer:
The electron-withdrawing fluorine atom on the piperidine ring increases susceptibility to hydrolysis under acidic or aqueous conditions. To mitigate degradation:
- Avoid prolonged exposure to protic solvents during workup.
- Use anhydrous Na₂SO₄ for drying organic extracts.
- Store the compound under inert gas (N₂/Ar) at –20°C .
Basic Question: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Key signals include the piperidine ring protons (δ 1.5–3.0 ppm) and the dioxaborolane methyl groups (δ 1.3 ppm). The fluorine atom causes splitting in adjacent proton signals .
- HRMS (DART) : Confirm molecular weight (e.g., [M+H]⁺ for C₁₈H₂₄BFNO₂: calc. 324.18, observed 324.20) .
- ATR-IR : B–O stretches near 1350 cm⁻¹ and C–F vibrations at 1200 cm⁻¹ .
Advanced Question: How can researchers interpret conflicting NMR data for boron-containing byproducts?
Methodological Answer:
Boronates often form equilibrating complexes in solution, leading to broad or split peaks. Strategies include:
- Acquiring ¹¹B NMR to identify boronate species (δ 30–35 ppm for dioxaborolanes).
- Using deuterated DMSO to stabilize the compound and sharpen signals .
- Comparing spectra with synthesized standards (e.g., tert-butyl carbamate derivatives) .
Basic Question: What are the primary applications of this compound in materials science?
Methodological Answer:
The boronate ester enables cross-coupling in OLEDs and organic semiconductors. For example, it serves as a building block for thermally activated delayed fluorescence (TADF) emitters when coupled with electron-deficient aryl groups . Its fluorine substituent enhances electron mobility and thermal stability in thin-film devices .
Advanced Question: How can catalytic systems be tailored for meta-selective C–H borylation of related piperidine derivatives?
Methodological Answer:
Meta-borylation requires an anionic ligand (e.g., K[C₆F₅]₄B) to direct iridium catalysts. Key steps:
- Pre-coordinate the catalyst to the piperidine nitrogen.
- Use sterically hindered substrates to favor meta over para selectivity.
- Monitor regioselectivity via GC-MS or X-ray crystallography .
Basic Question: What safety protocols are essential when handling this compound?
Methodological Answer:
- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact (H315/H319 hazards).
- Ventilation : Use fume hoods due to potential dust formation (H335).
- Storage : In airtight containers with desiccants to prevent hydrolysis .
Advanced Question: How can computational modeling predict reactivity in cross-coupling reactions?
Methodological Answer:
DFT calculations (e.g., B3LYP/6-31G*) assess transition states for Suzuki-Miyaura coupling. Parameters to model:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
